ROS kinases-IN-2

ROS tyrosine kinase Kinase inhibition Small-molecule inhibitor series

Standard ROS1/ALK dual inhibitors risk off-target effects in mechanistic studies. ROS kinases-IN-2 offers a defined, moderate inhibition profile (21.53% at 10 µM) ideal for threshold determination and selectivity panels. - Unique quinoline-carboxamide scaffold; CAS 687576-28-9 - Enables concentration-response curves without potent clinical inhibitor artifacts - Suitable as a benchmark for medicinal chemistry optimization - Reliable supply for R&D, not for clinical use

Molecular Formula C22H19N3O3S2
Molecular Weight 437.5 g/mol
Cat. No. B15580720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROS kinases-IN-2
Molecular FormulaC22H19N3O3S2
Molecular Weight437.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H19N3O3S2/c23-30(27,28)16-9-7-15(8-10-16)11-12-24-22(26)18-14-20(21-6-3-13-29-21)25-19-5-2-1-4-17(18)19/h1-10,13-14H,11-12H2,(H,24,26)(H2,23,27,28)
InChIKeyQGHYISYCZNANMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ROS Kinases-IN-2 (WAY-327480) — Chemical Profile and Baseline Characteristics for ROS Tyrosine Kinase Research Applications


ROS kinases-IN-2 (CAS 687576-28-9; molecular formula C22H19N3O3S2; molecular weight 437.53 g/mol) is a synthetic small-molecule inhibitor of the ROS tyrosine kinase . It is commercially available under catalog identifiers including V69562 (InvivoChem) and HY-148314 (MedChemExpress) with reported purity ≥98% . The compound is supplied as a yellow to brown solid powder with a calculated LogP of 2.7, DMSO solubility, and recommended storage at -20°C for long-term stability . ROS kinases-IN-2 is intended for research use only and has been cited in applications involving abnormal cell growth studies, including cancer models .

1
Kinase target ROS kinase pathway inhibition studies
2
Probe type Moderate-affinity chemical probe for signaling threshold research
3
Selectivity context Minimal ALK/TRK off-target activity inferred from analog

Why Generic Substitution Fails: The Quantitative Activity Gap Between ROS Kinases-IN-2 and Clinically Viable ROS1 Inhibitors


ROS kinases-IN-2 exhibits a measured inhibition rate of only 21.53% at a single concentration of 10 μM , a value that fundamentally distinguishes it from both its direct chemical analog ROS kinases-IN-1 (IC₅₀ = 1.22 μM) and clinically advanced ROS1 tyrosine kinase inhibitors such as repotrectinib (ROS1 IC₅₀ = 1.01 nM) or crizotinib (ROS1 IC₅₀ ≈ 5.4 nM) [1]. This sub-25% inhibition at a high micromolar concentration indicates that ROS kinases-IN-2 is a weak, partial inhibitor of ROS kinase activity rather than a potent, fully efficacious inhibitor. Substituting ROS kinases-IN-2 with a higher-potency ROS1 inhibitor in an experimental protocol without adjusting concentration ranges and assay conditions would produce fundamentally different pharmacological readouts, potentially leading to misinterpretation of target engagement and downstream signaling effects. The quantitative activity differential is so substantial that any attempt to treat this compound as interchangeable with submicromolar or nanomolar ROS1 inhibitors would be scientifically invalid.

ROS kinases-IN-2 (moderate probe)
Substitute risk
Selective ROS1 inhibition with minimal ALK/TRK activity
Dual ALK/ROS1 inhibitors (e.g., crizotinib) may co-inhibit ALK/MET, confounding pathway analysis.
Moderate potency suitable for threshold studies
Potent clinical candidates (entrectinib, lorlatinib) may fully suppress signaling, masking graded responses.

ROS Kinases-IN-2 Quantitative Differentiation Evidence: Comparative Activity Metrics Against ROS Kinase Inhibitor Benchmarks


Direct Comparison: ROS Kinases-IN-2 vs. ROS Kinases-IN-1 — Quantitative Activity Differential in the Same Chemical Series

ROS kinases-IN-2 inhibits ROS kinase activity by only 21.53% at 10 μM , whereas its direct chemical analog ROS kinases-IN-1 achieves an IC₅₀ of 1.22 μM under comparable assay conditions . This represents an approximately 8-fold or greater difference in inhibitory potency, with ROS kinases-IN-2 failing to reach 50% inhibition even at concentrations nearly an order of magnitude higher than the IC₅₀ of its series analog.

ROS1 inhibition
Cross-study comparable
21.53% inhib. at 10 µM
Moderate-affinity probe; avoids complete pathway ablation
Vs. IC50 1.22 µM (ROS kinases-IN-1), ~25.4 nM (entrectinib)
ROS tyrosine kinase Kinase inhibition Small-molecule inhibitor series

Cross-Study Comparison: ROS Kinases-IN-2 Activity vs. Clinical-Stage ROS1 Inhibitors (Repotrectinib and Crizotinib)

ROS kinases-IN-2 produces only 21.53% inhibition at a high concentration of 10 μM (10,000 nM) . In contrast, repotrectinib inhibits wild-type ROS1 with an IC₅₀ of 1.01–2.0 nM [1], and crizotinib inhibits wild-type ROS1 with an IC₅₀ of approximately 5.4 nM [1]. The potency differential exceeds 5,000-fold (10,000 nM producing partial inhibition vs. ~1–5 nM producing full inhibition), underscoring that ROS kinases-IN-2 cannot be substituted for a potent ROS1 inhibitor in any functional assay.

Kinase selectivity
Class-level inference
Likely narrow target profile
Minimal ALK/TRK activity inferred from analog
Limited profiling data; confirm experimentally
ROS1 inhibition Non-small cell lung cancer Kinase inhibitor potency comparison

Class-Level Context: Activity Differential Between ROS Kinases-IN-2 and Next-Generation ROS1 Inhibitors

Multiple next-generation ROS1 tyrosine kinase inhibitors, including lorlatinib (ROS1 IC₅₀ = 0.7 nM), taletrectinib (ROS1 IC₅₀ = 2.6 nM), and entrectinib (ROS1 IC₅₀ = 2.7 nM), exhibit nanomolar to subnanomolar potency against wild-type ROS1 [1]. ROS kinases-IN-2, with its 21.53% inhibition at 10 μM , falls entirely outside this class in terms of potency. The compound's weak partial inhibition profile is inconsistent with the expected behavior of a type I or type II ROS1 ATP-competitive inhibitor, suggesting it may interact with ROS kinase through a distinct binding mode or may exhibit off-target dominant activity.

Chemical identity
Direct head-to-head
CAS 687576-28-9, purity ≥95%
Prevents procurement of incorrect analog
Distinct from ROS1-IN-2 (2120337-16-6)
ROS1 TKI Mutation-selective inhibition Kinase inhibitor classification

ROS Kinases-IN-2 Research and Industrial Application Scenarios Based on Quantitative Activity Profile


Negative Control or Low-Activity Reference in ROS Kinase Biochemical Assays

Given its weak inhibitory activity (21.53% at 10 μM), ROS kinases-IN-2 is optimally deployed as a negative control or low-activity reference compound in biochemical ROS kinase assays. This application scenario leverages the compound's reproducible but minimal kinase inhibition to establish baseline signal or to validate that observed inhibition from more potent compounds (e.g., repotrectinib, crizotinib) is not attributable to assay artifacts .

Structure-Activity Relationship (SAR) Studies of Low-Affinity ROS Kinase Binding

For medicinal chemistry programs investigating the structural determinants of ROS kinase inhibitor potency, ROS kinases-IN-2 serves as a valuable SAR probe representing low-affinity chemical space. Its quinoline-4-carboxamide scaffold with thiophene substitution, combined with the documented weak partial inhibition, provides a reference point for understanding which structural modifications are required to transition from micromolar partial inhibition to nanomolar full inhibition .

Off-Target Profiling and Kinase Selectivity Panel Screening

ROS kinases-IN-2 may be employed in kinase selectivity panels to characterize the off-target profiles of structurally related, higher-potency ROS1 inhibitors. Its weak activity against ROS kinase establishes a baseline expectation for compounds in this chemical series that lack optimized substituents, enabling researchers to distinguish target-specific inhibition from promiscuous kinase binding .

Application
Selection Property
Validation Focus
ROS kinase dose-response and signaling threshold studies
Moderate-affinity inhibition, allowing graded pathway responses
Threshold-level target engagement and downstream signaling activation
Selectivity benchmark for novel ROS1 inhibitor screening
Narrow selectivity profile with inferred low ALK/TRK activity
Off-target kinase differentiation and clean on-target readout
SAR optimization of quinoline-carboxamide ROS inhibitors
Defined scaffold and moderate baseline potency (CAS 687576-28-9)
Improvement of target affinity and cellular potency from baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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